1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridines, N-oxides, and hydrogenated derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
7-Azaindole: Known for its use in medicinal chemistry as a scaffold for drug design.
Pyrrolopyrazine: Exhibits distinct chemical reactivity and biological properties compared to pyrrolopyridines.
Uniqueness: 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile stands out due to its specific binding affinity for FGFRs and its potential as a lead compound in cancer therapy. Its unique structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H7N3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-7-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-1-7-2-5-11-8-3-6-12-9(7)8/h2-3,5-6,12H,1H2 |
InChI Key |
HFKCJVPCLDTHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)CC#N |
Origin of Product |
United States |
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